p-Chloro-n-propylbenzylamine

Description

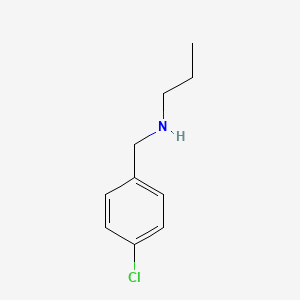

p-Chloro-n-propylbenzylamine is an organic compound that belongs to the class of substituted benzylamines It features a benzene ring substituted with a chlorine atom at the para position and a propylamine group

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN/c1-2-7-12-8-9-3-5-10(11)6-4-9/h3-6,12H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDMTQUDHVPBHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342315 | |

| Record name | p-Chloro-n-propylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55245-43-7 | |

| Record name | p-Chloro-n-propylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Chloro-n-propylbenzylamine typically involves the following steps:

Friedel-Crafts Alkylation: Benzene is first alkylated with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form n-propylbenzene.

Chlorination: The n-propylbenzene is then chlorinated using chlorine gas in the presence of a catalyst like ferric chloride to introduce the chlorine atom at the para position, yielding p-chloro-n-propylbenzene.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically forming corresponding amine oxides or nitroso derivatives.

Reduction: Reduction of this compound can lead to the formation of the corresponding amine or hydrocarbon derivatives.

Substitution: The chlorine atom in this compound can be substituted by nucleophiles such as hydroxide ions, leading to the formation of p-hydroxy-n-propylbenzylamine.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions using bases like sodium hydroxide or potassium tert-butoxide.

Major Products Formed:

Oxidation: Amine oxides or nitroso derivatives.

Reduction: Corresponding amines or hydrocarbons.

Substitution: p-Hydroxy-n-propylbenzylamine or other substituted derivatives.

Scientific Research Applications

p-Chloro-n-propylbenzylamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in the development of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of p-Chloro-n-propylbenzylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the propylamine group play crucial roles in its binding affinity and activity. The compound may exert its effects by disrupting cellular processes or inhibiting enzyme activity, leading to its observed biological effects .

Comparison with Similar Compounds

- p-Chloro-n-butylbenzylamine

- p-Chloro-n-ethylbenzylamine

- p-Chloro-n-methylbenzylamine

Comparison:

- p-Chloro-n-propylbenzylamine is unique due to its specific propylamine substitution, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and reaction profiles, making it a valuable compound for targeted applications .

Biological Activity

p-Chloro-n-propylbenzylamine (PCPBA) is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of PCPBA, focusing on its effects on various biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

PCPBA is characterized by the presence of a chloro group on the benzyl moiety and a propyl chain. Its chemical structure can be represented as follows:

Biological Activity Overview

The biological activity of PCPBA includes its interactions with various receptors and its potential therapeutic effects. The following sections detail specific areas of interest.

1. Antimicrobial Activity

Research has indicated that PCPBA exhibits antimicrobial properties against certain bacterial strains. A study investigating the efficacy of various alkylamino derivatives, including PCPBA, demonstrated significant inhibition of bacterial growth, particularly against Mycobacterium tuberculosis and other mycobacterial strains. The minimum inhibitory concentration (MIC) for PCPBA was found to be in the micromolar range, suggesting its potential as an antimycobacterial agent .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 3.91 | M. tuberculosis H37Ra |

| Other derivatives | 0.78-6.25 | Various mycobacterial strains |

2. Histamine Receptor Interaction

PCPBA has also been studied for its affinity towards histamine receptors, particularly H1 receptors. The compound's structural similarity to known antihistamines suggests a potential role in allergy treatment or related conditions. In vitro assays have shown that PCPBA can inhibit histamine-induced responses, indicating its potential as an antihistaminic agent .

3. Cytotoxicity Studies

In evaluating the safety profile of PCPBA, cytotoxicity assays were conducted using human liver cell lines (HepG2). The results indicated low cytotoxicity at concentrations that exhibited antimicrobial activity, suggesting a favorable therapeutic index for further development .

Case Study 1: Antimycobacterial Efficacy

In a controlled study, PCPBA was tested alongside other alkylamino derivatives against Mycobacterium tuberculosis. The results highlighted that while several compounds showed promising MIC values, PCPBA's performance was notable due to its balance between efficacy and low cytotoxicity.

Case Study 2: Histamine Receptor Modulation

A separate investigation focused on the modulation of histamine receptors by PCPBA. The study utilized receptor binding assays to determine the compound's affinity for H1 receptors compared to traditional antihistamines. The findings suggest that PCPBA could serve as a lead compound for developing new antihistamines with fewer side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.